molecular formula C8H7IN4OS B214260 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B214260
M. Wt: 334.14 g/mol
InChI Key: FHAGHOHSNJGBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the pyrazole family and has a molecular formula of C9H8IN5OS.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of PKB/Akt activity. This leads to the inhibition of cell proliferation and survival, which makes the compound a potential candidate for the treatment of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide have been extensively studied. The compound has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments include its potent inhibitory activity against PKB/Akt, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify other potential targets for its inhibitory activity. Finally, the development of more efficient synthesis methods for the compound could help to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with thioamide in the presence of a coupling agent. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess potent inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which plays a critical role in cell proliferation and survival.

properties

Product Name

4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C8H7IN4OS

Molecular Weight

334.14 g/mol

IUPAC Name

4-iodo-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7IN4OS/c1-13-4-5(9)6(12-13)7(14)11-8-10-2-3-15-8/h2-4H,1H3,(H,10,11,14)

InChI Key

FHAGHOHSNJGBAZ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=CS2)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=CS2)I

Origin of Product

United States

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